molecular formula C13H10ClF B14770123 3-Chloro-4-fluoro-4'-methyl-1,1'-biphenyl

3-Chloro-4-fluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B14770123
M. Wt: 220.67 g/mol
InChI Key: WLIWREADAYDBIT-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10ClF It is a derivative of biphenyl, where the biphenyl core is substituted with chlorine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups .

Scientific Research Applications

3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of all three substituents (chlorine, fluorine, and methyl group) on the biphenyl core. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

2-chloro-1-fluoro-4-(4-methylphenyl)benzene

InChI

InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,1H3

InChI Key

WLIWREADAYDBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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